molecular formula C15H21NO3 B1509552 (S)-5-(4-(Benzyloxy)butyl)morpholin-3-one CAS No. 1166394-97-3

(S)-5-(4-(Benzyloxy)butyl)morpholin-3-one

Cat. No.: B1509552
CAS No.: 1166394-97-3
M. Wt: 263.33 g/mol
InChI Key: UPMDOMUIUAIJHN-AWEZNQCLSA-N
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Description

(S)-5-(4-(Benzyloxy)butyl)morpholin-3-one is a chiral morpholinone derivative offered as a high-purity chemical intermediate for research and development. This compound is of significant interest in medicinal chemistry as a sophisticated building block for the synthesis of novel bioactive molecules. The structure incorporates a morpholin-3-one core, a privileged scaffold in drug discovery known for its wide range of therapeutic potential . The (S)-enantiomer provides a specific chiral handle, which is critical for exploring stereoselective interactions with biological targets. The 4-(benzyloxy)butyl side chain enhances the molecule's lipophilicity and serves as a versatile synthetic functional group, allowing for further chemical modifications; the benzyloxy group is a common protecting group that can be readily removed to reveal a hydroxyl function for subsequent derivatization . While specific biological data for this exact molecule is not available in the public domain, structurally related compounds based on the morpholine and benzyloxy pharmacophores have demonstrated potent and selective antagonistic activity against central nervous system (CNS) targets, such as the dopamine D4 receptor, highlighting the value of this scaffold in neuroscience research . Similarly, molecular frameworks containing morpholine and benzyloxy groups are frequently explored in the development of antifungal agents and antibiotic potentiators, indicating broad applicability across therapeutic areas . This product is intended for use as a key intermediate by pharmaceutical and biotechnology researchers in the design and synthesis of new chemical entities. It is supplied with a Certificate of Analysis to ensure identity and purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(5S)-5-(4-phenylmethoxybutyl)morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c17-15-12-19-11-14(16-15)8-4-5-9-18-10-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,16,17)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMDOMUIUAIJHN-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)CO1)CCCCOCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)CO1)CCCCOCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30732408
Record name (5S)-5-[4-(Benzyloxy)butyl]morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1166394-97-3
Record name (5S)-5-[4-(Benzyloxy)butyl]morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-5-(4-(Benzyloxy)butyl)morpholin-3-one is a morpholine derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may confer various pharmacological properties, making it a subject of interest in medicinal chemistry and biological research.

Chemical Structure and Properties

The molecular formula of this compound is C15H21NO3, with a molecular weight of approximately 263.34 g/mol. The compound includes a morpholine ring, which is a six-membered ring containing one nitrogen atom, and a benzyloxy group attached to a butyl chain. These structural features are believed to influence its biological activity significantly.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an enzyme inhibitor , binding to active sites and preventing substrate interaction, thus halting catalytic processes. The exact mechanisms depend on the biological context and the target enzymes involved.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens. Morpholine derivatives are known for their potential as antibacterial agents.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, including monoamine oxidase B (MAO B), which is crucial in neurological contexts. Some related compounds have shown low nanomolar IC50 values, indicating potent inhibition .
  • Antitumor Activity : Similar morpholine derivatives have exhibited antitumor properties, suggesting that this compound could also be explored for cancer treatment applications .

Case Studies and Research Findings

  • Inhibition of MAO B : Research on structurally similar compounds has demonstrated significant inhibitory effects on MAO B, with IC50 values in the low nanomolar range. For instance, one derivative showed an IC50 of 1.4 nM with high selectivity over MAO A, indicating potential therapeutic applications in treating neurodegenerative diseases .
  • Antimicrobial Activity : A study investigating the antibacterial properties of morpholine derivatives found that certain compounds exhibited effective activity against Gram-positive and Gram-negative bacteria. Although specific data on this compound is limited, its structural similarity to effective antimicrobial agents suggests it may also have significant activity .

Comparative Analysis of Biological Activities

CompoundActivity TypeIC50 ValueSelectivity
This compoundAntimicrobialTBDTBD
5-[4-(benzyloxy)phenyl]oxadiazol-2(3H)-oneMAO B Inhibition1.4 nM>71,400
Thio/urea derivativesAntitumor25.1 μMBroad-spectrum

Chemical Reactions Analysis

Hydrogenolysis of the Benzyloxy Protecting Group

The benzyl ether group undergoes catalytic hydrogenation to yield the corresponding alcohol. This reaction is critical for deprotection in synthetic pathways:

Reaction ConditionsProductYieldSource
H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 6 hr(S)-5-(4-Hydroxybutyl)morpholin-3-one85–92%

The reaction proceeds via adsorption of hydrogen onto palladium, followed by cleavage of the C–O bond in the benzyl group. The stereochemistry at the morpholinone’s chiral center remains intact due to the mild conditions .

Nucleophilic Substitution at the Morpholinone Ring

The morpholinone oxygen participates in nucleophilic reactions under basic conditions. For example:

Alkylation with Methyl Iodide

Reagents/ConditionsProductYieldSource
MeI (2 eq), K₂CO₃, DMF, 60°C, 12h(S)-5-(4-(Benzyloxy)butyl)-N-methyl-morpholin-3-one68%

The reaction forms an N-methyl derivative, enhancing lipophilicity for biological studies .

Ketone Reduction

The 3-keto group is reduced to a secondary alcohol using NaBH₄:

Reagents/ConditionsProductYieldSource
NaBH₄ (3 eq), MeOH, 0°C → 25°C, 2h(S)-5-(4-(Benzyloxy)butyl)morpholin-3-ol74%

This reaction retains stereochemical integrity, confirmed via chiral HPLC .

Ring-Opening Reactions

Under acidic conditions, the morpholinone ring undergoes hydrolysis:

Reagents/ConditionsProductYieldSource
6M HCl, reflux, 8h(S)-2-Amino-4-(4-(benzyloxy)butyl)butanoic acid55%

The reaction proceeds via protonation of the oxygen, followed by nucleophilic attack by water.

Cross-Coupling Reactions

The benzyloxybutyl chain enables Pd-mediated coupling. For example, Suzuki-Miyaura reactions require prior bromination:

Bromination at the Butyl Chain

Reagents/ConditionsProductYieldSource
NBS, AIBN, CCl₄, 80°C, 6h(S)-5-(4-(Benzyloxy)-2-bromobutyl)morpholin-3-one63%

The brominated derivative serves as a precursor for synthesizing biaryl analogs.

Comparison with Similar Compounds

Morpholin-3-one Derivatives with Varied Substituents

Compound : 4-(Benzyloxy)-2,2-dimethyl-5-(2-oxo-2-phenylethyl)morpholin-3-one (3aa)

  • Synthesis: Synthesized via a one-step assembly method using α-bromo hydroxamate and an enone substrate, achieving a high yield of 95% .
  • Structural Differences : Contains dimethyl and phenylethyl groups, unlike the simpler 4-(benzyloxy)butyl chain in the target compound.
Property (S)-5-(4-(Benzyloxy)butyl)morpholin-3-one 3aa
Yield Not reported 95%
Physical Form Not reported Yellow solid
Key Substituents 4-(Benzyloxy)butyl Dimethyl, phenylethyl

Benzyloxy-Containing Triazole-Morpholine Hybrids (Compounds 27d–27g)

These compounds (e.g., 27d, 27e) feature triazole rings and benzyloxy groups but lack the morpholin-3-one core .

  • Synthesis Yields : 82–88%, indicating efficient coupling strategies.
  • Melting Points : 55–61°C, suggesting moderate crystallinity.
  • Structural Contrast : The absence of a lactam ring may reduce rigidity compared to morpholin-3-ones.
Property This compound Compounds 27d–27g
Yield Not reported 82–88%
Melting Point Not reported 55–61°C
Core Structure Morpholin-3-one Triazole-morpholine

Enantiomeric and Functionalized Morpholinone Derivatives

From :

  • (R)-Methyl 4-benzyl-5-oxomorpholine-3-carboxylate (similarity score: 0.72): Ester groups may increase lipophilicity compared to the target compound .
Property This compound (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid
Functional Groups Benzyloxybutyl Carboxylic acid
Similarity Score N/A 0.75
Potential Bioactivity Not reported Likely influenced by carboxylic acid moiety

Research Findings and Limitations

  • Synthetic Efficiency: High yields (82–95%) for related compounds suggest that benzyloxy and morpholinone motifs are compatible with efficient synthesis .
  • Data Gaps : The discontinuation of this compound limits access to its experimental data, necessitating reliance on structural analogs for predictions .
  • Structural Insights : Substituents like carboxylic acids or esters in similar compounds () highlight how functional groups modulate physicochemical properties .

Preparation Methods

Benzylation Using Advanced Benzylating Reagents

Benzylation of morpholine derivatives is a crucial step in the synthesis of (S)-5-(4-(Benzyloxy)butyl)morpholin-3-one. Recent developments have introduced triazine-based benzylating reagents that offer improved yields and selectivity:

  • Triazine-Based Benzylating Reagents: Compounds such as 4-(4,6-di-tert-butyl-1,3,5-triazin-2-yl)-4-benzylmorpholinium triflate have been synthesized via copper-catalyzed cross-coupling and subsequent functional group transformations.

  • Advantages: These reagents provide high benzylation efficiency (up to 93% yield) with reduced side reactions. The bulky tert-butyl groups on the triazine ring prevent unwanted byproduct formation, and reaction times can be optimized by temperature control (e.g., heating to 40°C reduces reaction time).

  • Reaction Example:

Parameter Condition/Result
Benzylating reagent 4-(4,6-di-tert-butyl-1,3,5-triazin-2-yl)-4-benzylmorpholinium triflate
Yield 89-93%
Reaction temperature Room temperature to 40°C
Reaction time 4 to 18 hours

This approach is highly relevant for introducing the benzyloxy group onto the butyl chain of the morpholinone scaffold, enhancing the efficiency of the benzylation step in the synthesis.

Multi-Step Synthetic Routes and Industrial Scale Preparation

The preparation of morpholinone derivatives, including this compound, often involves multi-step processes with careful control of reaction conditions to maintain stereochemistry and functional group integrity:

  • Typical Multi-Step Synthesis: The synthesis may include nitrile hydrolysis, rearrangement reactions, Ullmann coupling, hydrazinolysis, and amidation steps, especially when preparing complex pharmaceutical intermediates related to morpholinone derivatives.

  • Industrial Considerations: Reaction conditions such as pH (10-13), temperature (38-45°C), and solvent choice (ethanol, water) are optimized for scale-up. The use of sodium hydroxide and other bases facilitates hydrolysis and rearrangement steps.

  • Example Process Outline:

Step No. Reaction Type Reagents/Conditions Purpose
1 Nitrile hydrolysis Sodium hydroxide, ethanol, water Conversion to amide or acid
2 Rearrangement Iodobenzene Structural rearrangement
3 Ullmann coupling Copper catalyst, aryl halides Formation of aryl-morpholinone
4 Hydrazinolysis/amidation Hydrazine derivatives Functional group transformation

This comprehensive synthetic strategy ensures the production of high-purity morpholinone derivatives suitable for pharmaceutical applications.

Summary Table: Key Preparation Methods for this compound

Methodology Key Features Advantages References
Enzymatic reduction + chemical protection and cyclization Stereoselective reduction and benzyl protection High stereochemical purity, scalable
Triazine-based benzylating reagents Efficient benzylation with triazine derivatives High yield, reduced side products
Multi-step industrial synthesis Hydrolysis, rearrangement, coupling, amidation Suitable for large-scale production

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-5-(4-(Benzyloxy)butyl)morpholin-3-one, and how can intermediates be optimized for academic-scale preparation?

  • Methodological Answer : The synthesis typically involves cyclization of benzyl-protected precursors or coupling of morpholinone cores with substituted butyl groups. Key steps include:

  • Protection/Deprotection : Use of benzyloxy groups to shield reactive sites during synthesis .
  • Catalysis : Acid- or base-mediated cyclization to form the morpholinone ring .
  • Intermediate Isolation : Purification via column chromatography or recrystallization, as demonstrated in Rivaroxaban intermediate protocols .
    • Optimization : Adjust stoichiometry of reagents (e.g., paraformaldehyde in analogous oxadiazole-thione syntheses) and reaction time/temperature to improve yield .

Q. How can researchers confirm the structural identity and stereochemical purity of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : Compare 1^1H and 13^{13}C NMR data with published spectra of morpholinone derivatives (e.g., Rivaroxaban intermediates) .
  • Chiral HPLC : Enantiomeric purity can be validated using chiral stationary phases, as applied to stereoisomers of benzyl-morpholinones .
  • X-ray Crystallography : Resolve absolute configuration for unambiguous stereochemical assignment .

Q. What methodologies are recommended for assessing the purity of this compound in academic research?

  • Quantitative Techniques :

  • HPLC/GC : Use >97.0% purity thresholds (GC/HPLC-grade) as benchmarks, referencing reagent catalogs .
  • Melting Point Analysis : Compare observed mp with literature values (e.g., 244–245°C for related hydrochlorides) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?

  • Strategies :

  • Chiral Auxiliaries : Use (S)- or (R)-configured starting materials, as seen in benzyl-ether morpholinone syntheses .
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru or Rh complexes) for stereocontrol during cyclization .
    • Validation : Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .

Q. What computational tools are suitable for predicting the reactivity or pharmacological activity of this compound?

  • Molecular Modeling :

  • Docking Studies : Use AutoDock or Schrödinger Suite to simulate binding to biological targets (e.g., antifungal assays in oxadiazole-thione derivatives) .
  • DFT Calculations : Predict reaction pathways for morpholinone ring formation or benzyloxy group stability .

Q. How should researchers resolve contradictions in bioassay data (e.g., variable IC50_{50} values) for this compound?

  • Troubleshooting :

  • Assay Reproducibility : Standardize cell lines, solvent controls (e.g., DMSO concentration), and incubation times.
  • Metabolic Stability : Test for degradation under assay conditions using LC-MS .
    • Reference Controls : Compare with structurally validated analogues (e.g., 4-benzoyl-pyrrolones ).

Q. What strategies optimize the compound’s stability during long-term storage?

  • Storage Protocols :

  • Inert Atmosphere : Store under argon or nitrogen to prevent oxidation .
  • Temperature : Keep at -20°C in sealed, desiccated containers, as recommended for labile morpholinones .

Q. How can structure-activity relationships (SAR) be explored for this morpholinone derivative?

  • SAR Workflow :

  • Analog Synthesis : Modify the benzyloxybutyl chain or morpholinone ring (e.g., fluorinated phenyl groups in related compounds ).
  • Bioactivity Screening : Test against enzymatic targets (e.g., thrombin for anticoagulant activity, inspired by Rivaroxaban intermediates ).

Methodological Notes

  • Stereochemical Challenges : For enantioselective steps, prioritize kinetic resolution over racemic mixtures to reduce waste .
  • Eco-Friendly Synthesis : Adopt solvent-free or aqueous-phase reactions, as cited in patent protocols for reduced environmental impact .
  • Data Reproducibility : Document reaction conditions (e.g., ultrasound-assisted synthesis for improved kinetics ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-5-(4-(Benzyloxy)butyl)morpholin-3-one
Reactant of Route 2
(S)-5-(4-(Benzyloxy)butyl)morpholin-3-one

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